![molecular formula C18H20F3N3O3 B12184069 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12184069.png)
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a trifluoromethylphenyl group, and a pyrrolidine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Cyclopropylcarbonyl Intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl intermediate.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Coupling Reactions: The final step involves coupling the cyclopropylcarbonyl intermediate, the trifluoromethylphenyl group, and the pyrrolidine ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide: shares structural similarities with other compounds containing cyclopropylcarbonyl, trifluoromethylphenyl, and pyrrolidine moieties.
Indole Derivatives: Compounds with indole structures that exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings that are used in medicinal chemistry and industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethylphenyl group, in particular, contributes to its stability and biological activity, making it a valuable compound for research and development.
Biological Activity
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H23N3O4
- Molecular Weight : 345.4 g/mol
- IUPAC Name : N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
- Structure : The compound features a pyrrolidine ring, a cyclopropylcarbonyl group, and a trifluoromethylphenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor of certain phospholipases, which are crucial in various signaling pathways related to inflammation and cellular responses.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit cytosolic phospholipase A2 (cPLA2), which plays a significant role in the release of arachidonic acid and subsequent inflammatory processes. Inhibition of cPLA2 has been linked to reduced inflammation in various models .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that inhibitors targeting cPLA2 significantly reduced inflammatory markers in corneal epithelial cells exposed to inflammatory stimuli. The application of such inhibitors led to decreased apoptosis rates in these cells, suggesting protective effects against inflammatory damage .
- Cancer Research : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating the NF-kB signaling pathway, which is often dysregulated in cancer . This suggests potential therapeutic applications in oncology.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C18H20F3N3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H20F3N3O3/c19-18(20,21)13-2-1-3-14(9-13)24-10-12(8-15(24)25)17(27)23-7-6-22-16(26)11-4-5-11/h1-3,9,11-12H,4-8,10H2,(H,22,26)(H,23,27) |
InChI Key |
XBOSXPZKRKWHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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